molecular formula C25H27N3O5 B2509593 N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 2034527-10-9

N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2509593
CAS No.: 2034527-10-9
M. Wt: 449.507
InChI Key: KSWHARRWCHFFRD-UHFFFAOYSA-N
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Description

N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
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Scientific Research Applications

Polymorphic Modifications for Diuretic Properties
The compound 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, closely related to the queried chemical structure, exhibits strong diuretic properties, suggesting potential for developing new hypertension remedies. It presents in two polymorphic forms, differing in crystal packing and organization, which could impact the compound's physical and chemical stability, thus affecting its pharmacological properties (Shishkina et al., 2018).

Sigma(1) Receptor Binding and Antiproliferative Activity
Research on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives indicates significant sigma(1) receptor affinity, with potential implications for PET experiments and tumor therapy. The derivatives demonstrate antiproliferative activity in rat C6 glioma cells, suggesting a role in cancer research and treatment strategies (Berardi et al., 2005).

Sphingosine-1-Phosphate (S1P) Receptor Agonist for Autoimmune Diseases
The discovery of ceralifimod (ONO-4641), a compound structurally related to the queried chemical, as a selective agonist for S1P1 and S1P5 receptors, showcases its utility in treating autoimmune diseases like relapsing-remitting multiple sclerosis. Its high selectivity and potent in vivo activity highlight the therapeutic potential of similar compounds (Kurata et al., 2017).

Synthesis and Antiplasmodial/Antifungal Activity
The synthesis of amino-substituted tetrahydronaphthalene and tetrahydroquinoline derivatives, sharing structural motifs with the queried compound, provides insight into novel synthetic routes. These compounds exhibit moderate antiplasmodial and antifungal activities, suggesting a potential avenue for developing new antimalarial and antifungal agents (Vandekerckhove et al., 2015).

Aldosterone Synthase Inhibition for Cardiovascular Therapy
Pyridine-substituted naphthalenes, structurally akin to the queried compound, act as potent aldosterone synthase inhibitors, highlighting a path for developing cardiovascular therapies. By optimizing the molecular structure for reduced CYP1A2 inhibition, these compounds demonstrate selective inhibition and promising pharmacokinetics, indicating potential for treating conditions like hypertension (Lucas et al., 2008).

Mechanism of Action

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-33-19-6-7-20-15(12-19)4-2-8-25(20,32)14-26-23(30)24(31)27-18-10-16-5-3-9-28-21(29)13-17(11-18)22(16)28/h6-7,10-12,32H,2-5,8-9,13-14H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWHARRWCHFFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CC4=C5C(=C3)CC(=O)N5CCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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